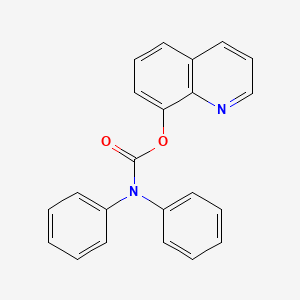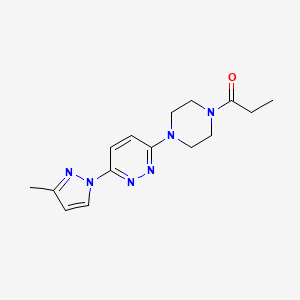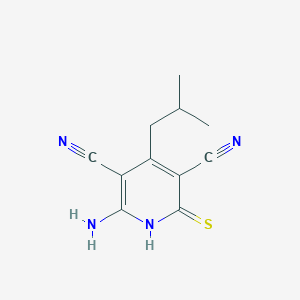![molecular formula C20H16F3NO2S B5566006 7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5566006.png)
7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The trifluoromethyl group is a strong electron-withdrawing group, which could influence the reactivity of the molecule. The presence of the quinolinedione group suggests the molecule might exhibit planarity and aromaticity .Chemical Reactions Analysis
The trifluoromethyl group can participate in various reactions, including nucleophilic and radical reactions . The quinolinedione group might undergo reactions typical of carbonyl compounds .Physical And Chemical Properties Analysis
The trifluoromethyl group is highly electronegative, which could influence the compound’s polarity, solubility, and boiling/melting points . The aromatic rings might contribute to the compound’s UV-Vis absorption properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations
The compound under discussion, due to its structural complexity and the presence of trifluoromethyl groups, participates in various synthesis processes. For instance, trifluoromethyl-containing heterocycles can be synthesized through one-pot reactions involving components like aldehydes, 1,3-cyclohexanedione, and trifluoro-1-(thien-2-yl)butane-1,3-dione. The choice of bases and solvents plays a crucial role in the reaction efficiency and yield. Further transformations of such compounds can lead to derivatives like 2-trifluoromethyl-1H-quinolin-5-one, demonstrating the versatility of the core structure in synthetic organic chemistry (Song et al., 2008).
Structural Studies and Polymorphism
Compounds related to the one have been used to explore structural polymorphism, which is crucial in understanding the material's physical properties and potential applications. For example, different solvates of isomeric dicarboxylic acids with pyridine and quinoline have been prepared, showing variations in hydrogen bond interactions and encapsulation of solvent molecules, indicating the impact of molecular structure on the formation of solvates and polymorphs (Singh & Baruah, 2009).
Novel Synthetic Pathways
Research has also focused on novel pathways to synthesize modified derivatives of related heterocycles. For example, 3-methyl-1H-quinoxaline-2-thione has been used as a precursor in double lithiation reactions, leading to a variety of electrophile reactions and yielding modified 3-substituted 1H-quinoxaline-2-thiones. This highlights the potential for generating new compounds with varied functionalities for further exploration in medicinal chemistry and materials science (El‐Hiti).
Antimicrobial Studies
Some derivatives similar to the compound of interest have shown significant antimicrobial activity, suggesting potential for development into therapeutic agents. For instance, new series of 7-(trifluoromethyl)-4-hydroxy substituted quinoline carbohydrazide derivatives have been synthesized and screened for their antibacterial and antifungal performance, highlighting the bioactive potential of such compounds (Garudachari et al., 2014).
Electronic and Optical Materials
The structural motifs found in the compound are also of interest in the development of electronic and optical materials. For example, quinoxaline-containing compounds have been designed as electronic transporting materials for organic light-emitting diodes (OLEDs), demonstrating the utility of these structures in high-performance electronic devices (Yin et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-thiophen-2-yl-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO2S/c21-20(22,23)14-5-2-1-4-12(14)13-10-18(26)24-15-8-11(9-16(25)19(13)15)17-6-3-7-27-17/h1-7,11,13H,8-10H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRYFJYCQUXHNCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC(=O)CC2C3=CC=CC=C3C(F)(F)F)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Thiophen-2-yl-4-[2-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-cyclopentyl-5-oxo-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5565937.png)

![1-cyclopropyl-N-[2-(2-methoxy-1-naphthyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5565945.png)
![{4-[4-(2-thienyl)butanoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5565949.png)
![4-[(methylsulfonyl)amino]-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B5565960.png)
![2-(3,4-difluorobenzyl)-8-(2-furylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5565965.png)


![4-{[(2,4-dimethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5565991.png)
![3-[(4-fluorophenoxy)methyl]-4-methoxybenzaldehyde O-[2-(2,3-dimethylphenoxy)acetyl]oxime](/img/structure/B5565998.png)
![2-[(3',5'-difluoro-2'-methoxybiphenyl-2-yl)oxy]propanamide](/img/structure/B5566007.png)
![3-[2-(4-morpholinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5566009.png)
